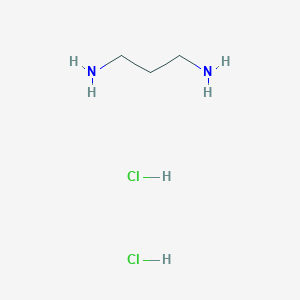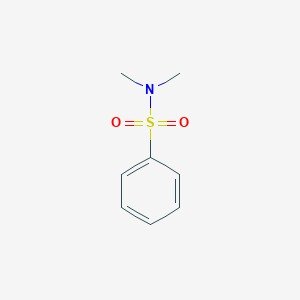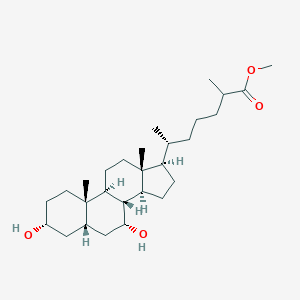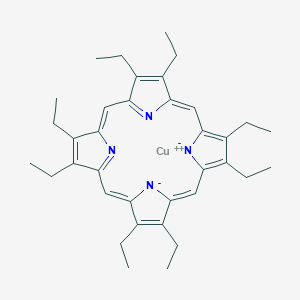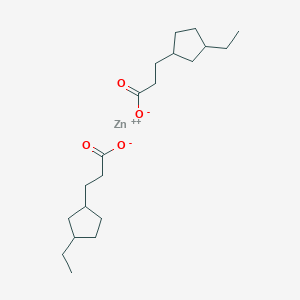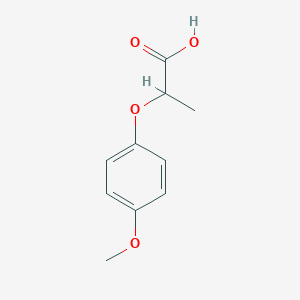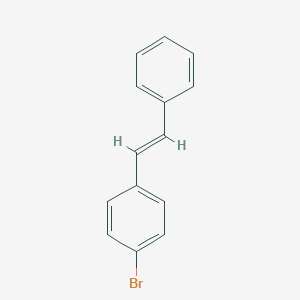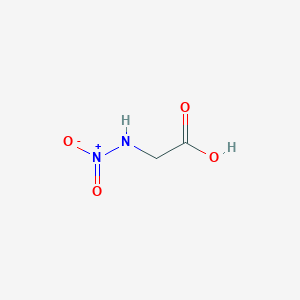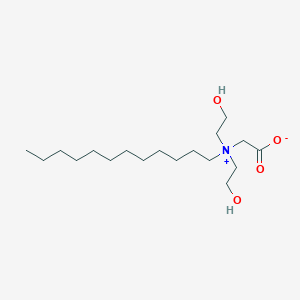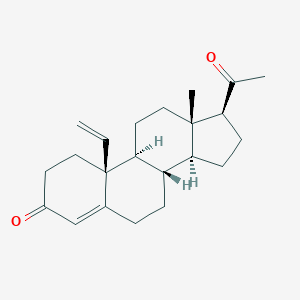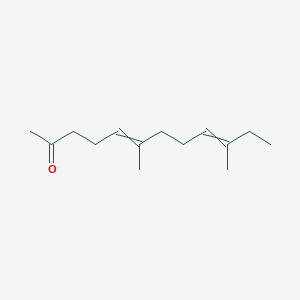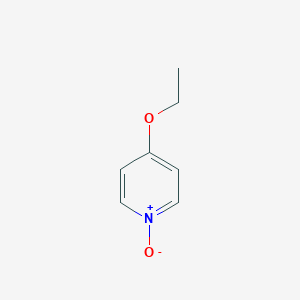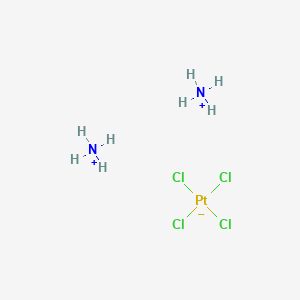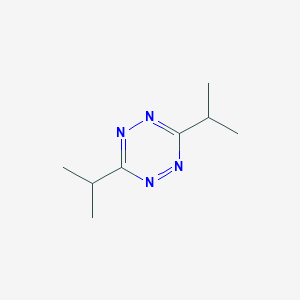
Tricyclo(4.2.0.02,5)octane, anti-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.2.0.02,5)octane, also known as anti-cis-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b][1,3]oxazine (TIPO), is a cyclic compound that exhibits anti-inflammatory and analgesic properties. It has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.
Wirkmechanismus
TIPO exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in the regulation of inflammation and glucose metabolism.
Biochemische Und Physiologische Effekte
TIPO has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It also reduces the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to the site of inflammation. TIPO has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
TIPO has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its ability to activate the PPAR-γ pathway, and its relatively low toxicity. However, its synthesis is complex and time-consuming, and it may not be suitable for large-scale production.
Zukünftige Richtungen
There are several future directions for the research on TIPO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TIPO has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It also protects dopaminergic neurons from degeneration in animal models of Parkinson's disease. Another potential application is in the treatment of obesity and metabolic disorders. TIPO has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Further studies are needed to determine the safety and efficacy of TIPO in humans and to explore its potential therapeutic applications in various medical conditions.
Synthesemethoden
TIPO can be synthesized using a multistep process involving the condensation of phenylhydrazine with cyclobutanone followed by the reaction with various substituted aldehydes. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
TIPO has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Eigenschaften
CAS-Nummer |
13027-75-3 |
|---|---|
Produktname |
Tricyclo(4.2.0.02,5)octane, anti- |
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
tricyclo[4.2.0.02,5]octane |
InChI |
InChI=1S/C8H12/c1-2-6-5(1)7-3-4-8(6)7/h5-8H,1-4H2 |
InChI-Schlüssel |
YTZCZYFFHKYOBJ-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3C2CC3 |
Kanonische SMILES |
C1CC2C1C3C2CC3 |
Andere CAS-Nummern |
28636-10-4 |
Synonyme |
Tricyclo(4.2.0.02,5)octane, anti- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



